molecular formula C10H12F3NO2 B1381916 (2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol CAS No. 1553934-13-6

(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol

Cat. No.: B1381916
CAS No.: 1553934-13-6
M. Wt: 235.2 g/mol
InChI Key: BPKAEEYPAOZYCT-UHFFFAOYSA-N
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Description

(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol is a chemical compound with a complex structure that includes a pyridine ring substituted with a trifluoropropan-2-yl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol typically involves the reaction of 2-methyl-6-hydroxypyridine with 1,1,1-trifluoropropan-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the trifluoropropan-2-yl group.

    Substitution: The trifluoropropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid.

    Reduction: The major product is the de-trifluorinated pyridine derivative.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropan-2-yl group can enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-hydroxypyridine: Lacks the trifluoropropan-2-yl group, resulting in different chemical properties.

    2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, leading to different reactivity and applications.

Uniqueness

(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol is unique due to the presence of both the trifluoropropan-2-yl and methanol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

[2-methyl-6-(1,1,1-trifluoropropan-2-yloxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c1-6-8(5-15)3-4-9(14-6)16-7(2)10(11,12)13/h3-4,7,15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKAEEYPAOZYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC(C)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
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(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
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(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
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(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
Reactant of Route 5
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(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
Reactant of Route 6
(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol

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